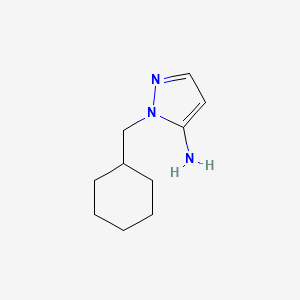

1-(cyclohexylmethyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBNRQCHZMQTON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407056 |

Source

|

| Record name | 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-26-3 |

Source

|

| Record name | 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Cyclohexylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-(cyclohexylmethyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple recitation of facts to offer insights into the synthesis, characterization, and reactivity of this molecule, grounded in established chemical principles and supported by relevant literature.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in the development of a wide array of biologically active compounds.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of fused heterocyclic systems and other complex molecules with potential therapeutic applications.[2][3][4] The introduction of a cyclohexylmethyl group at the N1 position imparts specific steric and lipophilic characteristics that can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic profile. This guide will delve into the specific chemical attributes of this compound, providing a foundational understanding for its application in research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.27 g/mol .[3][5] The structure consists of a five-membered pyrazole ring with an amino group at the C5 position and a cyclohexylmethyl substituent on one of the ring nitrogen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3524-26-3 | [3][6] |

| Molecular Formula | C₁₀H₁₇N₃ | [5] |

| Molecular Weight | 179.27 g/mol | [3][5] |

| Predicted Boiling Point | 333.9 °C at 760 mmHg | [5] |

| Predicted Density | 1.2 g/cm³ | [5] |

| Predicted Refractive Index | 1.622 | [5] |

Note: The physical properties listed above are predicted values from chemical supplier databases and should be confirmed by experimental data.

Synthesis of this compound: A Proposed Pathway

Key Precursor: Cyclohexylmethylhydrazine

The critical starting material for this synthesis is cyclohexylmethylhydrazine. This reagent can be prepared through the reduction of the corresponding hydrazone, which is formed from the reaction of cyclohexanecarboxaldehyde with hydrazine.

Proposed Synthetic Protocol

The synthesis of this compound would likely proceed via the cyclocondensation reaction of cyclohexylmethylhydrazine with a suitable β-ketonitrile, such as cyanoacetone or a related derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylmethylhydrazine (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of β-Ketonitrile: To the stirred solution, add the β-ketonitrile (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents for this type of cyclocondensation as they facilitate the dissolution of the reactants and can also act as catalysts.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

-

Purification: Column chromatography and recrystallization are standard techniques for purifying organic compounds, ensuring the removal of any unreacted starting materials or byproducts.

Diagram 1: Proposed Synthesis of this compound

Caption: Key reaction pathways for the target molecule.

Reactions at the Amino Group

The exocyclic amino group is a primary site for reactions with electrophiles.

-

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, in the presence of a base to form the corresponding amides and sulfonamides. [8]* Alkylation: While N1 is already substituted, the exocyclic amino group can undergo further alkylation, although controlling the degree of alkylation can be challenging.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is typically the most activated site for such reactions in 5-aminopyrazoles.

Cyclocondensation Reactions

5-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems through cyclocondensation reactions with 1,3-dielectrophiles. These reactions can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other important scaffolds in medicinal chemistry. [4]

Potential Applications in Drug Discovery

The 5-aminopyrazole core is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [1]The cyclohexylmethyl substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Therefore, this compound represents a valuable lead compound or intermediate for the development of novel therapeutic agents.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route, expected spectroscopic characteristics, and key reactivity patterns. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential for the development of novel chemical entities.

References

- Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.

- Titi, A., et al. (2022). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.

- de la Torre, J. C., & O'Brien, A. G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178.

- Chebanov, V. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242.

- Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25-42.

- Arkat USA, Inc. (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc.

-

PubChemLite. (n.d.). 1-cyclohexyl-1h-pyrazol-5-amine (C9H15N3). Retrieved from [Link]

- Reddy, T. S., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195.

-

Chemsigma. (n.d.). 1H-pyrazol-5-amine, 1-(cyclohexylmethyl)- [3524-26-3]. Retrieved from [Link]

- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196.

- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.

- MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 27(19), 6296.

- Huang, D., et al. (2021). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 152(4), 457-463.

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazol-5-amine, 1-[(4-cyclohexylphenyl)sulfonyl]-3-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

- Kumar, A., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 11(36), 22168-22191.

- González-Vera, J. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.

- MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1486.

- Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3793.

- Pippione, A. C., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-κB cascade by selectively inhibiting NIK. European Journal of Medicinal Chemistry, 157, 124-135.

- Maccarone, E., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5275.

- Maccarone, E., et al. (2024).

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. helda.helsinki.fi [helda.helsinki.fi]

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(cyclohexylmethyl)-1H-pyrazol-5-amine

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] This guide provides an in-depth technical examination of a specific derivative, 1-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS No: 3524-26-3). We will dissect its molecular structure, outline a robust synthetic pathway grounded in established chemical principles, detail the spectroscopic techniques essential for its structural elucidation, and discuss its potential within the broader context of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

In the landscape of pharmaceutical sciences, certain molecular frameworks appear with remarkable frequency in successful drug candidates. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The five-membered pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its metabolic stability and versatile synthetic handles have led to its incorporation into blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][3]

The subject of this guide, this compound, combines three key structural motifs:

-

The Pyrazole Core: Provides a rigid, aromatic platform with defined hydrogen bond donor/acceptor capabilities.

-

The N1-Cyclohexylmethyl Group: This non-polar, flexible substituent significantly increases the molecule's lipophilicity. This feature is critical in drug design as it can enhance membrane permeability and facilitate binding within hydrophobic pockets of target proteins.[4]

-

The C5-Amine Group: A crucial functional handle, the primary amine is a versatile nucleophile and a key site for further chemical modification. 5-aminopyrazoles are extensively used as precursors for constructing fused heterocyclic systems, which often exhibit enhanced and novel biological activities.[4][5]

Synthesis of this compound

The construction of the 5-aminopyrazole ring system is a well-established area of organic synthesis. The most versatile and widely adopted method involves the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[6][7]

Core Synthetic Methodology

The synthesis of this compound is achieved through the reaction of cyclohexylmethylhydrazine with a suitable β-ketonitrile , such as 3-oxopropanenitrile (cyanoacetaldehyde) or its synthetic equivalent. The reaction proceeds via a two-step mechanism: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization with subsequent dehydration.[7]

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The causality of this reaction is elegant and efficient. The more nucleophilic terminal nitrogen of the cyclohexylmethylhydrazine first attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone. This is followed by a crucial intramolecular nucleophilic attack from the second hydrazine nitrogen onto the carbon of the nitrile group, initiating the ring closure.

Caption: Key mechanistic steps in the synthesis of 5-aminopyrazoles.

Detailed Experimental Protocol

This protocol is a representative, self-validating system based on established methodologies for 5-aminopyrazole synthesis.[6][7][8]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexylmethylhydrazine (1.0 eq) in absolute ethanol.

-

Causality: Ethanol serves as a polar protic solvent that effectively solvates the reactants and facilitates the reaction.

-

-

Addition of β-Ketonitrile: To the stirring solution, add the β-ketonitrile (e.g., 3-ethoxyacrylonitrile, 1.05 eq) dropwise. A catalytic amount of a base like triethylamine or an acid can be used to control regioselectivity and reaction rate, although neutral conditions at elevated temperatures often favor the desired 5-substituted product.[9]

-

Causality: The choice of catalytic conditions is critical. Basic conditions can favor the kinetic 3-amino product, while neutral, thermal conditions allow for equilibration to the thermodynamically favored 5-amino isomer.[9]

-

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for both hydrazone formation and the subsequent cyclization step.

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The aqueous wash removes any remaining acid/base catalyst and inorganic byproducts. Drying removes residual water before final purification.

-

-

Purification: Filter the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity.

-

-

Final Characterization: Collect the pure fractions and remove the solvent to yield this compound, which should be characterized by the spectroscopic methods detailed below.

Structural Elucidation and Spectroscopic Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment.[10][11]

| Property | Value | Reference |

| IUPAC Name | This compound | [12] |

| CAS Number | 3524-26-3 | [12][13] |

| Molecular Formula | C₁₀H₁₇N₃ | [12] |

| Molecular Weight | 179.26 g/mol | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will provide key information. The two protons on the pyrazole ring will appear as distinct doublets in the aromatic region. The methylene bridge protons (-CH₂-) will likely appear as a doublet, coupled to the adjacent cyclohexyl proton. The protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region. The amine (-NH₂) protons will typically present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbons of the pyrazole ring will appear in the downfield region (typically 90-150 ppm), while the aliphatic carbons of the cyclohexylmethyl group will be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values based on analogous structures in CDCl₃)[10][14]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole C3-H | ~7.3-7.5 (d) | ~138-142 |

| Pyrazole C4-H | ~5.7-5.9 (d) | ~95-100 |

| Pyrazole C 5-NH₂ | - | ~148-152 |

| N-C H₂-Cyclohexyl | ~3.7-3.9 (d) | ~55-60 |

| C H-Cyclohexyl | ~1.6-1.8 (m) | ~35-40 |

| Cyclohexyl-C H₂ | ~1.0-1.8 (m) | ~25-32 |

| NH ₂ | ~3.5-4.5 (br s) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands [11]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 2850-2950 | C-H Stretch | Cyclohexylmethyl (sp³ C-H) |

| ~3100 | C-H Stretch | Pyrazole Ring (=C-H) |

| ~1620 | N-H Scissoring | Primary Amine (-NH₂) |

| 1550-1590 | C=N, C=C Stretch | Pyrazole Ring |

Mass Spectrometry (MS)

MS provides information about the mass and molecular formula of the compound.

-

Low-Resolution MS (LRMS): Using techniques like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 180.2.

-

High-Resolution MS (HRMS): HRMS is essential for unambiguous confirmation of the elemental composition. The calculated exact mass for C₁₀H₁₇N₃ [M+H]⁺ is 180.1495, and the experimental value should match this within a few parts per million (ppm).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine | 1247153-94-1 [smolecule.com]

- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | 3524-26-3 [amp.chemicalbook.com]

- 13. 1H-pyrazol-5-amine, 1-(cyclohexylmethyl)- [3524-26-3] | Chemsigma [chemsigma.com]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Imperative of Pyrazole Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(Cyclohexylmethyl)-1H-pyrazol-5-amine

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[1][2] The biological activity of these heterocyclic compounds is profoundly influenced by the nature and position of substituents on the pyrazole ring. Consequently, the unambiguous structural elucidation of novel pyrazole derivatives is a critical, non-negotiable step in the drug discovery and development pipeline.

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of This compound . As direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and data from analogous structures to present a robust, predictive analysis. We will delve into the anticipated ¹H and ¹³C NMR spectra, the application of two-dimensional (2D) NMR techniques for structural verification, and the self-validating experimental protocols required to generate high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR-based structural analysis.

Predicted Spectroscopic Profile of this compound

The structural analysis of this compound by NMR spectroscopy involves the individual assessment of its three key structural motifs: the 5-aminopyrazole ring, the N-cyclohexylmethyl substituent, and the methylene bridge connecting them.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The proton NMR spectrum is predicted to display distinct signals corresponding to each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like nitrogen causing significant deshielding (a downfield shift).

-

Pyrazole Ring Protons (H3 & H4): The pyrazole ring contains two aromatic protons, H3 and H4. Due to their proximity on the ring, they will exhibit spin-spin coupling, appearing as two distinct doublets. The H3 proton is adjacent to a carbon atom (C3) situated between two nitrogen atoms, which may result in a slightly more downfield chemical shift compared to the H4 proton.

-

Amine Protons (-NH₂): The two protons of the primary amine group at the C5 position are expected to produce a single, broad resonance. The chemical shift of amine protons is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a classic confirmatory test for exchangeable protons.

-

Methylene Bridge Protons (-CH₂-): The two protons of the methylene group linking the pyrazole ring to the cyclohexyl moiety are diastereotopic. They are directly bonded to the N1 atom of the pyrazole ring, which will cause a significant downfield shift. These protons will be coupled to the single methine proton of the cyclohexyl ring, resulting in a doublet.

-

Cyclohexyl Group Protons:

-

Methine Proton (-CH-): The single proton on the carbon of the cyclohexyl ring directly attached to the methylene bridge will appear as a complex multiplet. Its multiplicity arises from coupling to the two methylene bridge protons and the adjacent protons on the cyclohexyl ring.

-

Cyclohexyl Ring Protons: The remaining ten protons of the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield, aliphatic region of the spectrum.[4] The signals for axial and equatorial protons often have slightly different chemical shifts, further contributing to the complexity of this region.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H3 (Pyrazole) | ~7.2 - 7.5 | Doublet (d) | 1H |

| H4 (Pyrazole) | ~5.6 - 5.9 | Doublet (d) | 1H |

| -NH₂ (Amine) | ~3.5 - 5.0 (Broad) | Broad Singlet (br s) | 2H |

| N-CH₂- (Methylene) | ~3.8 - 4.1 | Doublet (d) | 2H |

| -CH- (Cyclohexyl) | ~1.8 - 2.1 | Multiplet (m) | 1H |

| Cyclohexyl Protons | ~1.0 - 1.8 | Multiplet (m) | 10H |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The predicted chemical shifts are based on the hybridization of the carbon atoms and the influence of nearby electron-withdrawing or electron-donating groups.

-

Pyrazole Ring Carbons (C3, C4, C5): The three carbon atoms of the pyrazole ring will resonate in the aromatic region. The C5 carbon, being directly attached to the electron-donating amino group, is expected to be the most shielded (furthest upfield) of the three.[5] The C3 carbon will likely be the most deshielded.

-

Methylene Bridge Carbon (-CH₂-): This carbon is attached to the electronegative N1 atom of the pyrazole ring, which will shift its resonance downfield compared to a standard aliphatic methylene carbon.

-

Cyclohexyl Group Carbons: The six carbons of the cyclohexyl ring will appear in the aliphatic region. Due to the symmetry of the ring, three distinct signals are expected for the five -CH₂- groups, in addition to the signal for the single -CH- carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (Pyrazole) | ~148 - 152 |

| C3 (Pyrazole) | ~135 - 140 |

| C4 (Pyrazole) | ~95 - 100 |

| N-CH₂- (Methylene) | ~55 - 60 |

| -CH- (Cyclohexyl) | ~38 - 42 |

| Cyclohexyl Carbons | ~25 - 35 |

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.[6]

COSY (Correlation Spectroscopy)

This experiment reveals proton-proton coupling networks. For this compound, the following key correlations would be expected:

-

A cross-peak between the H3 and H4 protons, confirming their adjacency on the pyrazole ring.

-

A correlation between the methylene bridge protons and the cyclohexyl methine proton.

-

A complex network of correlations among all the protons of the cyclohexylmethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the overall molecular structure, as it reveals correlations between protons and carbons that are two or three bonds apart.[7] Key HMBC correlations for confirming the structure of this compound would include:

-

From the methylene bridge protons (N-CH₂-): Correlations to the pyrazole ring carbons C5 and the cyclohexyl methine carbon (-CH-), definitively establishing the link between the pyrazole ring and the cyclohexyl group.

-

From the pyrazole H4 proton: Correlations to carbons C3 and C5, confirming the substitution pattern on the pyrazole ring.

-

From the cyclohexyl methine proton (-CH-): Correlations to the methylene bridge carbon and adjacent carbons within the cyclohexyl ring.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocols: A Framework for Self-Validating Data Acquisition

The generation of high-quality, reproducible NMR data is contingent upon meticulous experimental execution. The following protocols are designed to serve as a self-validating system for the spectroscopic analysis of this compound.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility or to resolve overlapping signals, DMSO-d₆ or Methanol-d₄ can be used. Be aware that the chemical shifts of exchangeable protons (like -NH₂) are highly dependent on the solvent.[8]

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.[9]

-

Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0.00 ppm).

Protocol 2: NMR Data Acquisition

-

Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the field frequency should be locked onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. A typical experiment involves 8 to 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments. The parameters for these experiments, particularly the delays used in HMBC to probe for long-range couplings, should be optimized based on expected coupling constants (typically set for J = 8-10 Hz).[10]

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive spectroscopic analysis of novel compounds like this compound is a foundational activity in chemical and pharmaceutical research. While this guide presents a predictive analysis, the outlined methodologies for 1D and 2D NMR spectroscopy, coupled with rigorous experimental protocols, provide a robust framework for the empirical determination and verification of its structure. The careful interpretation of chemical shifts, coupling constants, and 2D correlation data allows for the unambiguous assignment of the molecular architecture, ensuring the scientific integrity required for subsequent stages of research and development.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHjLYgDsKnGmYd55ADaNIlDICZdaAkAGcNSrquUub7vcgCcmvVg8sOc17uTv5M0zzEZ4rxvP8Il-F01s1DXV1yHy6aupZ1bjrZ7mS4-bKm4q1yrm6ftRJ5W4HXmf1IeNfteImxBQUMnO6Ry2fUjitwOoKq2uz0_ktj8a_mBsoE4DH91eTEENforRdXmx_56LH5Vi7mzB-SWJkeuXLNbE6PUFcTOqwZ6-uDEdLrPA==]

- Visnav, A. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2d2Z5J5K4Tfrqds7RQrhg3E7O_uyz2JTfky3_nBfu_I-_2RRz-lbIPAA64ezWv0HXHpW0OfKYeOY2svEzXcgaN-0TJisnytCC7i7fxSOAb1eGvTMMJY6yF2cTSJb_ab_hdv1EH8YDrjZ47lKHFKv1IWrtXNQxjHFaw1B8HRP6j6fSnG6l-jXFilsX5dPEjHyyLyk2-VaheBGShec=]

- Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMgUlVaC1eo-tV9qNOHINEbz7uNveUBQqFcLSVpWr2IutkPARzQujagDj5k4uhhoBDH2b-35Ilwge74qwXMFt_588Us-HHInLoQyEyOyco0Bj1OQDld85tynygT9_cH5jMIy6VbsWj73jKZox8vqwVJAJUilET2nRh1-GGk3e_JRR5YW4PED3tiw==]

- Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECmyp7VxvjfWTo7pZTT8uSXhhbBuQ1MxsvwIrPvDjFO-b6Xlp95bGnLuasKMbiet_c1GpcQN93lxQibKCXUmOYz3cIb4RHB1HBwlkRI-NOPFVoUrx7WZh0CPhi_NoOVgvqNXSlPbj2Wcwvj-M=]

- Abood, N. A., & Al-Hilfi, J. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvt7WIIIn0gORsLovCHJoINrQ3b2nuGCP6AeTuPhO1umPMDnwqm3LdXzvQKht4jJeQ8rN24ngcnTOiAgbRi386v7xtF81ZpaK4HsTpFwPSA61_rT7QODIWU2EvPfJof67KaOmV_YlK4TAOXu6k4nPqYFOi9h4Q0vqO6a7_TdU0o6defqmzm93HawfsBFr07z83rbySo8wDgHqr3Yxj4rAbwmIA79664xE13jVNpmJEIjIqj-ttGF4A3g==]

- University of Regensburg. (n.d.). Chemical shifts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3G5-BS_NHTRI9TC4p-bzjt5TuYimL4l9J1FH8jlQNUhbnpaO5upqXVHQy1BmaL7UBDKFSzmDkAePP0FQR1nLZultT4yK8gE5tBld1JaAI5MTwwufCdUZXWz0Se2ep8VF6_ISVY_IC0Z77iwZ2c0l554mvK9ig5lKXCyMWJfLx3f7-jwQNBd_XHCBzdrzs8H6M_xPo7RUgaM1JpCSR_nK1EOResEAw]

- Fustero, S., et al. (2011). Recent advances in the synthesis of fluorine-containing pyrazoles. Chemical Reviews.

- Brufani, M., et al. (1986). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. [https://www.researchgate.

- Abood, N., & Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [https://www.researchgate.

- Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [https://www.researchgate.

-

Costa, V. G., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][11][12]triazoles. Molbank. [https://www.researchgate.net/publication/380064560_Synthesis_and_Spectroscopic_Study_of_New_1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo51-c124triazoles]

- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [https://www.scribd.

- LibreTexts Chemistry. (2021). Spectroscopic Properties of Cyclohexanes. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/12%3A_Alicyclic_Hydrocarbons/12.02%3A_Spectroscopic_Properties_of_Cyclohexanes]

- Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. [https://www.nmrdb.org/]

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [https://esa.ipb.pt/pdf/artur/cap_livros/2009_COC_Diana_Artur.pdf]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Claramunt, R. M., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [https://digital.csic.es/handle/10261/87063]

- Royal Society of Chemistry. (2021).

- de Oliveira, C. R. A., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry. [https://pubmed.ncbi.nlm.nih.gov/18688849/]

- Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [https://mestrelab.com/software/mnova/nmr/]

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [https://www.cif.iastate.

- Ghorbani-Vaghei, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08298a]

- University of Leicester. (n.d.). NMR Sample Preparation. [https://www2.le.ac.uk/departments/chemistry/facilities/nmr/preparing-nmr-samples]

- Sitter, B., et al. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal. [https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A622353&dswid=3368]

- Ali, M. A., et al. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [https://www.researchgate.net/publication/262584145_Spectroscopic_Studies_of_Some_Organic_Compounds_Solvent_Effects_on_1H_NMR_Shift_of_Amine_Proton_of_Morpholine]

- Matulevičiūtė, G., et al. (2021). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... ResearchGate. [https://www.researchgate.

- University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [https://www.york.ac.uk/chemistry/equip/nmr/preparing-a-sample/]

- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [https://www.jeol.co.jp/en/column/2022/03/24/1110/]

- Alkorta, I., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2001/nj/b009736h]

- Yranzo, G. I., et al. (1997). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. [https://www.researchgate.net/publication/250073231_A_Complete_Prediction_Model_of_1H-_and_13C-NMR_Chemical_Shift_and_Torsional_Angles_in_Phenyl_Substituted_Pyrazoles]

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [https://www.nanalysis.com/nmr-blog/2024/2/29/guide-preparing-a-sample-for-nmr-analysis-part-i]

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [https://kgroup.rutgers.edu/sites/default/files/inline-files/JOrgChem_1997_62_7512.pdf]

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0034-43679]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- nmrshiftdb2. (n.d.). open nmr database on the web. [https://www.nmrshiftdb.org/]

- University of Wisconsin–Madison. (n.d.). NMRFAM Software. [https://nmrfam.wisc.edu/software/]

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. [https://www.docbrown.info/page06/molecule_isomers/C6H10-isomers06.htm]

- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [https://pubmed.ncbi.nlm.nih.gov/15446824/]

- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [https://www.researchgate.

- National Center for Biotechnology Information. (n.d.). 1-amino-1H-pyrazole. PubChem.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. [https://www.benchchem.

- National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828771/]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-ppm-of-C-nitropyrazoles-35_tbl1_328014529]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. organomation.com [organomation.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Guide to the Mechanism of Action of 1-(cyclohexylmethyl)-1H-pyrazol-5-amine: A Hypothesis-Driven Approach for a Novel Compound

Abstract: The 1H-pyrazol-5-amine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1][2] The specific compound, 1-(cyclohexylmethyl)-1H-pyrazol-5-amine, remains uncharacterized in the public domain. This guide, therefore, deviates from a descriptive review and instead presents a rigorous, hypothesis-driven framework for elucidating its mechanism of action (MoA). Drawing from structure-activity relationships of analogous compounds, we posit a primary hypothesis that this molecule functions as a kinase inhibitor, with a particular focus on the Fibroblast Growth Factor Receptor (FGFR) family.[3] This document provides a comprehensive, step-by-step experimental workflow designed for researchers to systematically test this hypothesis, from initial target validation to cellular phenotypic outcomes.

Part 1: The Plausible Target - A Rationale for Investigating FGFR Inhibition

The pyrazole core is an aromatic heterocycle whose adjacent nitrogen atoms serve as effective hydrogen bond donors and acceptors, while the ring itself can engage in crucial π–π stacking interactions within protein active sites.[1] This makes it an ideal anchor for inhibitors of the ATP-binding pocket of kinases. Recent research has highlighted the success of 5-amino-pyrazole derivatives as potent and selective covalent inhibitors of FGFRs, which are often dysregulated in various cancers.[3]

The structure of this compound features a lipophilic cyclohexylmethyl group at the N1 position, which could enhance binding in hydrophobic sub-pockets of a kinase active site, potentially improving potency and selectivity. The unsubstituted 5-amino group serves as a key interaction point, mimicking the adenine hinge-binding motif of ATP.

Given these structural precedents, we hypothesize that this compound inhibits the FGFR signaling pathway. Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver, activating downstream pro-survival and proliferative pathways like RAS-MAPK and PI3K-AKT.[3]

Caption: Canonical FGFR signaling cascade.

Part 2: Experimental Workflow for MoA Elucidation

This section details a logical, four-stage experimental plan to rigorously test the FGFR inhibition hypothesis. Each protocol is presented as a self-validating system, where the results of one stage inform the design of the next.

Stage 1: Broad Kinome Profiling and Target Identification

Causality: Before focusing on a specific kinase family, it is crucial to perform an unbiased screen. This de-risks the project by revealing the compound's primary targets and potential off-target liabilities early. A broad panel screen provides a selectivity profile, which is critical for developing a safe and effective therapeutic.

Caption: Workflow for initial kinase target identification.

Experimental Protocol: KINOMEscan® Profiling

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Submission: Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their full kinase panel (e.g., 468 kinases) at a single high concentration (e.g., 1 or 10 µM).

-

Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-

Data Analysis: Results are typically provided as Percent of Control (%Ctrl), where a lower number indicates stronger binding. Calculate Percent Inhibition as (100 - %Ctrl).

-

Hit Identification: Identify all kinases inhibited by >90% as high-confidence primary hits. If FGFR family members are among the top hits, the primary hypothesis is supported.

Stage 2: In Vitro Functional Assay - IC₅₀ Determination

Causality: Binding does not equal inhibition. This stage is critical to confirm that the compound's binding to the kinase active site translates into functional enzymatic inhibition. Determining the IC₅₀ (half-maximal inhibitory concentration) provides a quantitative measure of the compound's potency.

Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR1

-

Reagent Preparation: Prepare reagents from a commercial kit (e.g., Promega ADP-Glo™). This includes the kinase (recombinant human FGFR1), substrate (e.g., Poly(E,Y)₄), and ATP at its Kₘ concentration.

-

Compound Titration: Perform a serial dilution of the test compound in assay buffer, typically an 11-point, 3-fold dilution series starting from 100 µM.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase, 2.5 µL of compound dilution, and initiate the reaction by adding 5 µL of the ATP/substrate mix. Incubate at room temperature for 1 hour.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to % Inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Dose-Response Data for IC₅₀ Determination

| Compound Conc. (nM) | % Inhibition |

| 100,000 | 98.5 |

| 33,333 | 97.9 |

| 11,111 | 95.1 |

| 3,704 | 88.3 |

| 1,235 | 75.4 |

| 411 | 52.1 |

| 137 | 28.6 |

| 45.7 | 11.2 |

| 15.2 | 4.3 |

| 5.1 | 1.5 |

| 1.7 | 0.8 |

| Calculated IC₅₀ | 385 nM |

Stage 3: Cellular Target Engagement and Pathway Modulation

Causality: An in vitro IC₅₀ does not guarantee cellular activity. The compound must be cell-permeable and able to inhibit its target in the complex intracellular environment. This experiment directly tests whether the compound inhibits the phosphorylation of the target kinase and its downstream substrates in a relevant cell model.

Experimental Protocol: Western Blot Analysis of p-FGFR and p-ERK

-

Cell Culture: Culture a cancer cell line with known FGFR pathway activation (e.g., SNU-16 gastric cancer cells, which have FGFR2 amplification) to 80% confluency.[3]

-

Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal signaling activity.

-

Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x the in vitro IC₅₀) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to induce robust pathway activation. Include a non-stimulated control.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in p-FGFR and p-ERK levels, without affecting total protein levels, confirms cellular target engagement.

Caption: Logic of pathway inhibition observed by Western Blot.

Stage 4: Cellular Phenotypic Assay

Causality: The final validation step is to connect the molecular mechanism (kinase inhibition) to a relevant cellular outcome. For a hypothesized anti-cancer agent targeting a proliferation pathway, the most direct phenotypic readout is the inhibition of cancer cell growth.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed SNU-16 cells in a 96-well, white-walled plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with the same 11-point serial dilution of the compound used for the IC₅₀ determination.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Analysis: Calculate the Growth Inhibition percentage (GI%) for each concentration and determine the GI₅₀ value by fitting the data to a four-parameter logistic curve.

Table 2: Representative Cell Viability Data

| Compound Conc. (nM) | % Viability |

| 100,000 | 3.2 |

| 33,333 | 4.1 |

| 11,111 | 5.9 |

| 3,704 | 11.7 |

| 1,235 | 25.6 |

| 411 | 48.9 |

| 137 | 73.1 |

| 45.7 | 89.4 |

| 15.2 | 95.6 |

| 5.1 | 98.1 |

| 1.7 | 99.2 |

| Calculated GI₅₀ | 405 nM |

Conclusion and Forward Path

By systematically executing this four-stage workflow, a researcher can build a robust, evidence-based profile for the mechanism of action of this compound. If the results align with the hypothesis—demonstrating selective binding to FGFRs, potent in vitro enzymatic inhibition, dose-dependent suppression of FGFR pathway signaling in cells, and a corresponding inhibition of cancer cell proliferation—a strong case can be made for its MoA as an FGFR inhibitor. Such a validated lead compound would then be a strong candidate for further preclinical development, including medicinal chemistry-led optimization, pharmacokinetic profiling, and in vivo efficacy studies.

References

-

El-Sayed, N. F., Abdel-Aziz, M., & Wardakhan, W. W. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Egyptian Journal of Chemistry, 64(9), 4813-4825. Retrieved from [Link]

-

Guda, M. R., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 16(15), 2098-2102. Retrieved from [Link]

-

Lee, C.-F., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(13), 6333–6339. Retrieved from [Link]

-

Al-Ostath, M. I., & El-Sayed, M. S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Retrieved from [Link]

-

Gudipati, R., et al. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5964–5968. Retrieved from [Link]

-

Huang, D., et al. (2019). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Molecular Diversity, 23(2), 457-465. Retrieved from [Link]

-

Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 929-956. Retrieved from [Link]

-

Duarte, C. D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Retrieved from [Link]

-

Chen, S., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclohexyl-1h-pyrazol-5-amine (C9H15N3). Retrieved from [Link]

-

Ragavan, R. V., et al. (2010). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3229. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable stability and synthetic tractability have inspired chemists for over a century, leading to the discovery of a vast array of bioactive molecules.[2][3] The pyrazole scaffold is not merely a passive framework; its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore, targeting a wide spectrum of biological macromolecules. This has resulted in a significant number of pyrazole-containing drugs reaching the market, treating a multitude of diseases ranging from cancer and inflammation to neurodegenerative and infectious diseases.[4][5]

This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole compounds, delving into their mechanisms of action, the experimental methodologies used for their discovery and validation, and future perspectives in the field. As we navigate through the diverse therapeutic landscapes, the recurring theme is the pyrazole's exceptional ability to be tailored for high-affinity and selective interactions with specific biological targets.

Oncological Targets: Taming the Drivers of Malignancy

The fight against cancer has been a major impetus for the development of novel pyrazole-based therapeutics. These compounds have demonstrated the ability to interfere with various oncogenic signaling pathways and cellular processes.

Protein Kinase Inhibition: A Dominant Paradigm

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling and are frequently dysregulated in cancer. Pyrazole derivatives have emerged as a highly successful class of protein kinase inhibitors.[6][7] Their planar structure can mimic the adenine region of ATP, enabling them to competitively bind to the ATP-binding pocket of kinases.

Key Kinase Targets for Pyrazole Compounds:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a valuable strategy to simultaneously curb tumor growth and angiogenesis.[8] Pyrazole and its fused derivatives have been developed as potent dual inhibitors of these tyrosine kinases.[8]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Aberrant JAK activity is implicated in various cancers and inflammatory diseases. Pyrazole-containing compounds like Ruxolitinib and Baricitinib are potent inhibitors of JAK1 and JAK2.[9] Brepocitinib, another aminopyrazole derivative, targets JAK1 and Tyk2.[9]

-

BRAFV600E: This mutant form of the BRAF kinase is a key driver in a significant proportion of melanomas. Pyrazole-based inhibitors have been designed to specifically target this oncogenic kinase.[10]

-

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyrazole-containing compounds have shown promise as BTK inhibitors.[10]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a well-established anticancer strategy. Pyrazole derivatives have been shown to target CDKs, leading to cell cycle arrest.[11]

Experimental Workflow for Kinase Inhibitor Screening:

Caption: A typical workflow for the discovery and validation of pyrazole-based kinase inhibitors.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[12] Agents that interfere with microtubule dynamics are potent anticancer drugs. A novel pyrazole compound, PTA-1, has been identified as a potent inhibitor of tubulin polymerization, leading to apoptosis and cell cycle arrest in triple-negative breast cancer cells.[12] This discovery opens a new avenue for the development of pyrazole-based antimitotic agents.[12]

Neurodegenerative Disorders: A Beacon of Hope for Intractable Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing healthcare challenge.[13] Pyrazole and pyrazoline derivatives have shown considerable promise in targeting the multifaceted pathology of these disorders.[3][13]

Enzyme Inhibition in Neurodegeneration

-

Cholinesterase Inhibition: In Alzheimer's disease, the decline in the neurotransmitter acetylcholine is a key feature. Pyrazoline compounds have been found to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[3] For instance, the compound 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (A13) exhibited an impressive IC50 value of 23.47 ± 1.17 nM against AChE.[3]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Pyrazolines have been shown to inhibit both MAO-A and MAO-B.[3][13]

-

Catechol-O-Methyltransferase (COMT) Inhibition: COMT is another enzyme involved in the degradation of dopamine. Pyrazolines have also been identified as inhibitors of COMT, further supporting their potential in Parkinson's disease treatment.[3]

Modulation of Pathological Protein Aggregation

A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. Pyrazole derivatives have been shown to interfere with this process.

-

Inhibition of Beta-Amyloid (Aβ) Plaque Formation: In Alzheimer's disease, the aggregation of Aβ peptides into plaques is a central pathological event. Pyrazolines have been discovered to inhibit the formation of these Aβ plaques.[3]

-

Inhibition of α-Synuclein Aggregation: In Parkinson's disease, the aggregation of α-synuclein protein leads to the formation of Lewy bodies and neuronal death. Curcumin-pyrazole derivatives have been shown to inhibit α-synuclein aggregation and reduce its associated neurotoxicity.[14]

Signaling Pathways in Alzheimer's Disease Targeted by Pyrazoles:

Caption: Pyrazole compounds can interfere with key pathological pathways in Alzheimer's disease.

Anti-inflammatory Agents: Quelling the Fires of Chronic Inflammation

Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[15] Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[16]

Key Anti-inflammatory Targets:

-

Lipoxygenase (LOX): LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Some pyrazole derivatives have demonstrated potent LOX inhibitory activity.[18]

Experimental Protocol for Evaluating Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

-

Animal Model: Wistar rats or Swiss albino mice are commonly used.

-

Compound Administration: The test pyrazole compound or a standard drug (e.g., indomethacin) is administered intraperitoneally or orally at a specific dose.[16]

-

Induction of Inflammation: A solution of carrageenan (typically 1% w/v in saline) is injected into the sub-plantar region of the right hind paw of the animals one hour after compound administration.[16]

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group (vehicle-treated).

Antimicrobial Agents: A Scaffold for Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have shown broad-spectrum activity against various bacteria and fungi.[19][20][21]

Known and Potential Antimicrobial Targets:

-

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folic acid synthesis pathway of microorganisms. Inhibition of this enzyme disrupts DNA synthesis and leads to cell death. Pyrazole-pyrimidine hybrids have been shown to inhibit DHFR and exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[22]

-

Other Potential Targets: While specific targets for many antimicrobial pyrazoles are still under investigation, their mechanism of action likely involves the inhibition of other essential microbial enzymes or disruption of cell membrane integrity.

Emerging Therapeutic Targets: Expanding the Horizons of Pyrazole Pharmacology

The therapeutic potential of pyrazole compounds is not limited to the well-established targets discussed above. Ongoing research is uncovering new and exciting areas of application.

G-Protein Coupled Receptors (GPCRs): A Largely Untapped Opportunity

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs.[23][24][25] While the exploration of pyrazole-based GPCR modulators is not as extensive as for kinase inhibitors, there is growing interest in this area. The structural features of the pyrazole ring make it a suitable scaffold for designing ligands that can bind to the diverse orthosteric and allosteric sites of GPCRs.[26]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic accessibility and the ability to fine-tune its physicochemical properties allow for the rational design of potent and selective inhibitors and modulators for a wide array of biological targets. The future of pyrazole-based drug discovery lies in several key areas:

-

Multi-target Drug Design: The development of single molecules that can modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders. The pyrazole scaffold is well-suited for the design of such multi-target agents.

-

Targeting Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions. The design of pyrazole-based compounds that can disrupt these interactions is a challenging but potentially highly rewarding area of research.

-

Expansion into New Target Classes: The exploration of pyrazole compounds as modulators of less-explored target classes, such as epigenetic enzymes and RNA-binding proteins, could lead to the discovery of novel therapeutics.

-

Application of Novel Synthetic Methodologies: The use of modern synthetic techniques, such as flow chemistry and photoredox catalysis, can accelerate the synthesis of diverse pyrazole libraries for high-throughput screening.

References

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No Source Found].

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [No Source Found].

- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. PMC - NIH.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- A recent update: Antimicrobial agents containing pyrazole nucleus.

- Pyrazole Biomolecules as Cancer and Inflamm

- GPCRs in Intracellular Compartments: New Targets for Drug Discovery. MDPI.

- Pyrazole as an anti-inflammatory scaffold.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- How ligands illuminate GPCR molecular pharmacology. PMC - NIH.

- (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences.

- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...

- G Protein-Coupled Receptor (GPCR) Drug Discovery Tools. Enzymlogic.

- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science Publisher.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 15. sciencescholar.us [sciencescholar.us]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. ijrar.org [ijrar.org]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. azolifesciences.com [azolifesciences.com]

- 25. G Protein-Coupled Receptor (GPCR) Drug Discovery Tools | Enzymlogic [enzymlogic.com]

- 26. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Aminopyrazole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of 5-Aminopyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the 5-Aminopyrazole Core

The 5-aminopyrazole moiety is a five-membered nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the presence of multiple hydrogen bond donors and acceptors, allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This has led to the development of numerous 5-aminopyrazole derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] Several successful drugs, such as the kinase inhibitors Crizotinib and Pirtobrutinib, feature this core structure, underscoring its therapeutic potential.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives, offering insights into the rational design of novel therapeutics.

I. The 5-Aminopyrazole Scaffold as a Kinase Inhibitor

A significant area of research for 5-aminopyrazole derivatives has been in the development of potent and selective kinase inhibitors.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-aminopyrazole core can effectively mimic the hinge-binding motif of ATP, enabling it to anchor within the active site of various kinases.

Structure-Activity Relationship of 5-Aminopyrazole Derivatives as Kinase Inhibitors

The SAR of 5-aminopyrazole derivatives as kinase inhibitors can be systematically explored by considering substitutions at various positions of the pyrazole ring.

Key SAR Insights for Kinase Inhibition:

-